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molecular formula CdO3Sn B8677746 Cadmium stannate

Cadmium stannate

Cat. No. B8677746
M. Wt: 279.12 g/mol
InChI Key: NBVLWHBYFCBXRK-UHFFFAOYSA-N
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Patent
US04982135

Procedure details

In a wet chemical step, the cadmium stannate layer is treated with a solution containing chromium and/or chromium oxide, e.g. an aqueous solution of concentration from 1 to 10000 ppm chromium. Heat treatment at between about 100° C. and about 750° C. can be subsequently applied. In this way, either the cadmium stannate layer is impregnated with chromium/chromium oxide or a surface coating of chromium/chromium oxide is produced on the cadmium stannate layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][Sn:2]([O-:4])=[O:3].[Cd+2:5].[Cr:6].[O-2:7].[Cr+3].[O-2].[O-2].[Cr+3]>>[Cr:6].[O-2:1].[Cr+3:6].[O-2:7].[O-2:1].[Cr+3:6].[O-:3][Sn:2]([O-:4])=[O:1].[Cd+2:5] |f:0.1,3.4.5.6.7,8.9.10.11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Sn](=O)[O-].[Cd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
an aqueous solution of concentration from 1 to 10000 ppm chromium
TEMPERATURE
Type
TEMPERATURE
Details
Heat treatment at between about 100° C. and about 750° C.

Outcomes

Product
Name
Type
product
Smiles
[Cr].[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
Name
Type
product
Smiles
[O-][Sn](=O)[O-].[Cd+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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